molecular formula C8H10N4O B1384371 1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 3763-25-5

1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1384371
CAS RN: 3763-25-5
M. Wt: 178.19 g/mol
InChI Key: XYRVLCQVOLFELO-UHFFFAOYSA-N
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Description

The compound “1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a member of the pyrazoles family . It is a complex organic compound that contains a pyrazolo[3,4-d]pyrimidin-4-one core structure. This compound is related to other compounds such as 3-(4-amino-1-propan-2-ylpyrazolo pyrimidin-3-yl)-N-(3,4-dihydro-2H-pyrrol-5-yl)benzamide and 2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrido[3,4-d]pyrimidin-4-ol .

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of pyrazolo[3,4-d]pyrimidine derivatives, including those structurally similar to 1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, exhibits intriguing molecular stacking patterns due to intramolecular π-π interactions between heterocyclic rings (Biswas et al., 1995).

Pharmaceutical Design

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives are used in pharmaceutical design, such as PF-04447943, a PDE9A inhibitor showing promise in cognitive disorders. These derivatives are key in targeting specific residue differences in catalytic sites and optimizing physicochemical properties (Verhoest et al., 2012).

Synthesis of Novel Compounds

  • Novel isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit potential in various chemical applications, showcasing the versatility of pyrazolo[3,4-d]pyrimidine derivatives in synthetic chemistry (Rahmouni et al., 2014).

Medicinal Chemistry

  • In medicinal chemistry, pyrazolo[3,4-d]pyrimidine analogues, like 1-methylisoguanosine, demonstrate A1 adenosine receptor affinity, indicating their potential in the development of therapeutic agents (Harden et al., 1991).

Anticancer Agent Development

  • Pyrazolo[4,3-d]pyrimidin-7(6H)-ones, structurally related to pyrazolo[3,4-d]pyrimidin-4-one, show promise as anticancer agents, particularly in mTOR inhibition, highlighting the role of these compounds in cancer research and treatment (Reddy et al., 2014).

Antimicrobial Applications

  • Synthesized pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives exhibit notable antimicrobial activity, making them candidates for the development of new antimicrobial agents (Sureja et al., 2016).

properties

IUPAC Name

1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-5(2)12-7-6(3-11-12)8(13)10-4-9-7/h3-5H,1-2H3,(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRVLCQVOLFELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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